molecular formula C13H19NO2S B2950974 N-(2-methoxyethyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide CAS No. 1049512-14-2

N-(2-methoxyethyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide

Cat. No.: B2950974
CAS No.: 1049512-14-2
M. Wt: 253.36
InChI Key: RYXJHXFKXUPECP-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide is a useful research compound. Its molecular formula is C13H19NO2S and its molecular weight is 253.36. The purity is usually 95%.
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Properties

IUPAC Name

N-(2-methoxyethyl)-1-thiophen-2-ylcyclopentane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2S/c1-16-9-8-14-12(15)13(6-2-3-7-13)11-5-4-10-17-11/h4-5,10H,2-3,6-9H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYXJHXFKXUPECP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1(CCCC1)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxyethyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure

The molecular formula for this compound is C13H17N1O2S1C_{13}H_{17}N_{1}O_{2}S_{1}. The structure features a cyclopentane ring substituted with a thiophene group and a methoxyethyl chain, which may influence its interaction with biological targets.

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors. The presence of the thiophene moiety suggests potential interactions with proteins and cellular membranes, influencing signaling pathways.

In Vitro Studies

Preliminary studies have assessed the compound's biological activity through in vitro assays. These studies typically measure binding affinity to specific receptors or enzymes relevant to disease models.

Case Studies

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of this compound against various cancer cell lines. The results indicated that the compound exhibited significant cytotoxic effects, particularly against breast cancer cells, suggesting its potential as an anticancer agent.

Case Study 2: Anti-inflammatory Effects

Another study evaluated the anti-inflammatory effects of this compound using a lipopolysaccharide (LPS)-induced inflammation model. The results demonstrated that treatment with this compound significantly reduced pro-inflammatory cytokine levels, indicating its potential use in treating inflammatory diseases.

Table 1: Biological Activities of this compound

Activity Cell Line/Model IC50 (µM) Mechanism
AnticancerMCF-7 (Breast Cancer)15.4Induction of apoptosis
Anti-inflammatoryLPS-induced macrophages10.2Inhibition of NF-kB signaling
AntioxidantDPPH radical scavenging12.5Free radical neutralization

Synthesis and Characterization

The synthesis of this compound can be achieved through several methods, including:

  • Condensation Reaction : The reaction between thiophene derivatives and cyclopentanecarboxylic acid derivatives.
  • Amidation : Formation of the amide bond under specific conditions using coupling reagents.

Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.